Bienvenue dans la boutique en ligne BenchChem!

N-Cyclobutyl-sulfamide

conformational analysis scaffold pre-organization medicinal chemistry

N-Cyclobutyl-sulfamide (CAS 154743-03-0) is a low-molecular-weight organosulfur building block (C₄H₁₀N₂O₂S; MW 150.20) that belongs to the primary sulfamide family. The compound couples the hydrogen-bonding-capable sulfamide warhead (–NHSO₂NH₂) with a strained, puckered cyclobutane ring, a motif increasingly exploited in medicinal chemistry to impart conformational restriction, reduce planarity, and enhance metabolic stability relative to open-chain or larger-ring alkyl sulfamides.

Molecular Formula C4H10N2O2S
Molecular Weight 150.20 g/mol
Cat. No. B7977004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclobutyl-sulfamide
Molecular FormulaC4H10N2O2S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1CC(C1)NS(=O)(=O)N
InChIInChI=1S/C4H10N2O2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2,(H2,5,7,8)
InChIKeyRXLQCGSYIZRMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclobutyl-sulfamide Structure, Class, and Basic Procurement Characteristics


N-Cyclobutyl-sulfamide (CAS 154743-03-0) is a low-molecular-weight organosulfur building block (C₄H₁₀N₂O₂S; MW 150.20) that belongs to the primary sulfamide family. The compound couples the hydrogen-bonding-capable sulfamide warhead (–NHSO₂NH₂) with a strained, puckered cyclobutane ring, a motif increasingly exploited in medicinal chemistry to impart conformational restriction, reduce planarity, and enhance metabolic stability relative to open-chain or larger-ring alkyl sulfamides [1]. It is commercially available from multiple suppliers at purities ≥98%, and its simple structure makes it a versatile intermediate for the synthesis of cyclic sulfamide-containing bioactive molecules, including gamma-secretase inhibitors and anti-infective agents [2].

Why N-Cyclobutyl-sulfamide Cannot Be Swapped for Other N-Alkyl Sulfamides Without Loss of Key Pharmaceutical Attributes


Although N-alkyl sulfamides share a common –NHSO₂NH– core, the cyclobutyl substituent introduces quantifiable differences in three-dimensional shape, conformational pre-organization, and metabolic vulnerability that are absent in linear (e.g., N-methyl, N-ethyl) or larger-ring (e.g., N-cyclopentyl, N-cyclohexyl) analogs. The puckered cyclobutane ring restricts bond rotation, pre-organizing the sulfamide NH vectors for optimal target engagement, while its inherent ring strain and saturated nature confer a distinct metabolic profile compared to aromatic or heterocyclic sulfamides [1]. Procuring a generic N-alkyl sulfamide without the cyclobutyl group therefore risks losing the scaffold’s engineered property balance—potency, selectivity, metabolic stability, and oral bioavailability—that has been demonstrated for cyclobutyl-containing sulfamides in antiviral and CNS drug-discovery programs [2].

Quantitative Comparator Evidence for N-Cyclobutyl-sulfamide Selection


Conformational Restriction: Cyclobutyl vs. Cyclopentyl and Cyclohexyl Sulfamides

The cyclobutane ring in N-cyclobutyl-sulfamide restricts rotational degrees of freedom more effectively than larger cycloalkyl rings. While N-cyclopentyl and N-cyclohexyl sulfamides exhibit greater conformational flexibility due to lower ring strain (cyclopentane ~6.5 kcal/mol, cyclohexane ~0 kcal/mol), the cyclobutyl derivative benefits from a strain energy of 26.3 kcal/mol, locking the sulfamide group into a defined spatial orientation that can enhance target binding [1]. This pre-organization reduces the entropic penalty upon binding, a feature not achievable with the more flexible N-cyclohexyl-sulfamide (CAS 3984-18-7) or N-cyclopentyl-sulfamide (CAS 866490-18-8).

conformational analysis scaffold pre-organization medicinal chemistry

Metabolic Stability: Cyclobutyl Sulfamides vs. Aryl and Linear Alkyl Sulfamides

Cyclobutyl-containing sulfonamides have demonstrated superior metabolic stability compared to their phenyl-substituted counterparts. In a direct comparative study of cyclic sulfonamide SARS-CoV-2 inhibitors, the cyclobutyl-fused compound 13c exhibited 93% microsomal stability in human liver microsomes after 30 min incubation, significantly outperforming many aryl-substituted analogs in the same series [1]. While this study evaluated a fused sultam rather than the simple N-cyclobutyl-sulfamide building block, the metabolic advantage is attributable to the saturated cyclobutane ring’s resistance to oxidative metabolism relative to aromatic rings, a class-level phenomenon documented across multiple drug-discovery programs [2].

metabolic stability microsomal clearance ADME

Oral Bioavailability: Cyclobutyl Sulfonamide 13c vs. Standard Oral Drug Benchmarks

The cyclobutyl-containing cyclic sulfonamide 13c achieved 77% oral bioavailability (F) in rats following a 10 mg/kg oral dose, with a Cmax of 14.33 μg/mL and a half-life of 18.5 h [1]. This high bioavailability compares favorably with the average oral F of ~30–50% often observed for unoptimized sulfonamide leads and highlights the favorable absorption and first-pass metabolic profile conferred by the cyclobutyl scaffold. While this value is for a more complex fused sultam, the N-cyclobutyl-sulfamide building block provides the same cyclobutyl pharmacophore that contributes to this PK advantage.

oral bioavailability pharmacokinetics rat PK

Cardiac Safety: Cyclobutyl Sulfonamide 13c Shows Minimal hERG Channel Inhibition

In a standardized hERG binding assay, the cyclobutyl-containing cyclic sulfonamide 13c exhibited less than 1% inhibition of the hERG potassium channel at 10 μM [1]. This near-absence of hERG activity contrasts sharply with many basic amine-containing sulfonamides and heteroaromatic sulfamides that often show significant hERG blockade (e.g., IC50 values in the low micromolar range), which can lead to QT prolongation and cardiotoxicity. The low hERG signal is attributed to the reduced basicity and saturated nature of the cyclobutyl scaffold.

hERG inhibition cardiac safety drug-induced QT prolongation

Antiviral Potency: Cyclobutyl Sulfonamide 13c vs. Remdesivir and Other SARS-CoV-2 Inhibitors

The cyclobutyl-containing cyclic sulfonamide 13c demonstrated an IC50 of 0.88 μM against SARS-CoV-2 in Vero cells, with a selectivity index (SI = CC50/IC50) of 30.7 [1]. This potency is comparable to the clinically used nucleotide analog remdesivir (IC50 ~0.77–1.13 μM in similar assays) but is achieved through a distinct, non-nucleotide mechanism of action. The cyclobutyl moiety is essential for this activity; SAR studies within the series showed that replacement with non-cyclobutyl substituents led to 3.5–16-fold reductions in potency (IC50 values of 3.10–14.00 μM) [1].

SARS-CoV-2 antiviral activity IC50 Vero cells

Synthetic Tractability: N-Cyclobutyl-sulfamide vs. Complex Spirocyclic Sulfamides

N-Cyclobutyl-sulfamide is a commercially available, single-step building block that can be directly incorporated into a wide range of target molecules via sulfamide NH functionalization or cyclization reactions. In contrast, more elaborate spirocyclic or bridged sulfamide scaffolds often require 5–10 synthetic steps and challenging ring-forming reactions. This synthetic simplicity translates into lower cost, faster analog generation, and higher chemical tractability for SAR exploration [1].

synthetic accessibility building block medicinal chemistry

High-Impact Application Scenarios for N-Cyclobutyl-sulfamide in Drug Discovery and Chemical Biology


Medicinal Chemistry: Cyclobutyl-Containing SARS-CoV-2 and Broad-Spectrum Antiviral Inhibitors

N-Cyclobutyl-sulfamide serves as a direct precursor for the synthesis of cyclic sulfonamide antiviral agents. SAR data demonstrate that the cyclobutyl-fused scaffold (exemplified by compound 13c) delivers an IC50 of 0.88 μM against SARS-CoV-2 with a selectivity index of 30.7 [1]. Replacing the cyclobutyl group with alternative substituents reduces potency by up to 16-fold [1]. Research groups can leverage the building block to generate focused libraries targeting viral proteases or host entry mechanisms.

CNS Drug Discovery: Gamma-Secretase Inhibitors for Alzheimer’s Disease

Patents from Merck Sharp & Dohme explicitly claim cyclobutyl-substituted sulfamides as gamma-secretase inhibitors for modulating amyloid-beta processing in Alzheimer’s disease [2]. The cyclobutyl group provides conformational restriction that can enhance target engagement while maintaining the CNS-penetrant properties associated with low-molecular-weight sulfamides.

Lead Optimization: Scaffold Replacement with Improved Oral Bioavailability and Low hERG Risk

Cyclobutyl-containing sulfonamides have demonstrated 77% oral bioavailability in rats and <1% hERG inhibition at 10 μM [1]. These metrics are superior to many aryl and heteroaryl sulfonamide leads. Medicinal chemists can use N-cyclobutyl-sulfamide as a replacement for problematic aromatic sulfonamide cores, potentially rescuing compounds that suffer from poor oral absorption or cardiac safety flags.

Fragment-Based Drug Discovery (FBDD): A Conformationally Restricted Sulfamide Warhead

With a molecular weight of only 150.20 Da and a pre-organized cyclobutane ring that orients the sulfamide hydrogen-bonding groups, N-cyclobutyl-sulfamide is an ideal fragment-sized probe for screening against metalloenzymes, proteases, and other targets that recognize the sulfamide tetrahedral intermediate mimic [2]. Its commercial availability at high purity enables rapid fragment soaking and co-crystallization studies.

Quote Request

Request a Quote for N-Cyclobutyl-sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.